what is the structure of Mal-amido-PEG8-acid
what is the structure of Mal-amido-PEG8-acid
An In-depth Technical Guide to Mal-amido-PEG8-acid: Structure, Properties, and Applications
Introduction
Mal-amido-PEG8-acid is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and diagnostics. As a member of the polyethylene glycol (PEG) derivatives class, it is specifically designed to covalently link two different molecules, typically biomolecules, with high specificity and efficiency. Its structure incorporates three key components: a thiol-reactive maleimide group, an amine-reactive carboxylic acid group, and a hydrophilic 8-unit polyethylene glycol (PEG8) spacer.[1][2][3] This unique combination of features allows for the stepwise and controlled "gluing" of molecules, such as proteins, peptides, or antibodies, to other entities like therapeutic agents or reporter molecules.[2][4]
The PEG8 spacer is a critical element, enhancing the solubility and flexibility of the resulting conjugate in aqueous environments.[1][2] This property is particularly valuable in pharmaceutical development, where maintaining the stability and bioavailability of protein-based therapeutics is paramount.[5] The defined length of the PEG chain provides a known distance between the conjugated molecules, which can be crucial for maintaining their biological activity. This guide provides a detailed overview of the structure, properties, and core experimental applications of Mal-amido-PEG8-acid for professionals in research and drug development.
Core Structure and Chemical Properties
Mal-amido-PEG8-acid is characterized by a linear structure containing a maleimide head, a PEG8 chain with an embedded amide linkage, and a terminal carboxylic acid tail. This architecture enables orthogonal conjugation strategies, where the two ends of the linker react with different functional groups under distinct conditions.[2]
Key Structural Features:
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Maleimide Group: A five-membered heterocyclic ring that exhibits high selectivity for thiol (sulfhydryl) groups, such as those on cysteine residues of proteins.[2][5] This reaction, a Michael addition, proceeds rapidly at physiological pH to form a stable thioether bond.[5]
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Carboxylic Acid Group: A terminal functional group that can be activated to react with primary amines, like those on the side chain of lysine residues or the N-terminus of a protein.[2][5]
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PEG8 Spacer: A chain of eight repeating ethylene glycol units that is non-toxic, non-immunogenic, and highly soluble in water.[5] It increases the hydrodynamic volume of the conjugate, which can help reduce renal clearance and minimize non-specific interactions.[5]
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Amide Linkage: An amide bond within the linker structure that enhances its stability and solubility.[4]
Chemical Structure Diagram
Caption: Chemical structure of Mal-amido-PEG8-acid.
Quantitative Data and Physical Properties
The key chemical and physical properties of Mal-amido-PEG8-acid are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1334177-86-4 | [5][6][7] |
| Molecular Formula | C₂₆H₄₄N₂O₁₃ | [6][7][8] |
| Molecular Weight | 592.63 - 592.64 g/mol | [5][7][8] |
| IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | [6] |
| Common Synonyms | Mal-PEG8-COOH, Maleimide-PEG8-acid, Mal-amido-PEG8-C2-acid, MAL-DPEG(8)-COOH | [2][3][6] |
| Appearance | Colorless to off-white solid or viscous liquid | [3][9] |
| Solubility (in vitro) | DMSO: ≥ 250 mg/mLEthanol: ≥ 100 mg/mLSoluble in water and most organic solvents | [8][9] |
| Storage Conditions | Store at –20 °C, protected from light and moisture | [2][8] |
| Predicted pKa | 4.28 ± 0.10 | [3] |
Experimental Protocols and Methodologies
Mal-amido-PEG8-acid is employed in a two-step (or orthogonal) conjugation process. The differential reactivity of the terminal groups allows for controlled, sequential reactions. Typically, the less stable functional group is reacted first. In many protocols involving an activated acid (like an NHS ester) and a maleimide, the acid is reacted first with an amine, followed by the reaction of the maleimide with a thiol.[4]
General Synthesis Pathway
The synthesis of heterobifunctional PEG linkers like Mal-amido-PEG8-acid is a multi-step process that requires precise control to ensure the differential reactivity of the two ends.[5] A common strategy begins with a symmetrical, linear PEG diol.
Caption: General synthetic workflow for heterobifunctional PEGs.
One versatile approach involves the monotosylation of the starting PEG diol, which serves as a key step for subsequent functionalization.[5] Another pathway may start with a pre-functionalized PEG, such as an amino-PEG-acid with a protected amine group (e.g., Boc-NH-PEG-COOH), to which the maleimide moiety is then added.[5]
Protocol for Two-Step Bioconjugation
This protocol outlines a general procedure for conjugating an amine-containing molecule (Molecule A) to a thiol-containing molecule (Molecule B) using Mal-amido-PEG8-acid.
Materials:
-
Mal-amido-PEG8-acid
-
Molecule A (containing primary amines)
-
Molecule B (containing a free thiol)
-
Activation Buffer: 0.1M MES, pH 4.5-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.5 (thiol-free)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching Reagent (e.g., 2-mercaptoethanol, hydroxylamine)
-
Desalting columns
Step 1: Activation of Mal-amido-PEG8-acid's Carboxylic Acid Group The carboxylic acid is first converted into a more reactive amine-specific intermediate, typically an NHS ester, which is more stable than the O-acylisourea intermediate formed by EDC alone.[10]
-
Preparation: Equilibrate EDC and NHS to room temperature. Dissolve Mal-amido-PEG8-acid in Activation Buffer.
-
Activation: Add a 2- to 5-fold molar excess of EDC and NHS to the Mal-amido-PEG8-acid solution.
-
Incubation: Allow the reaction to proceed for 15-30 minutes at room temperature. The activation reaction is most efficient at pH 4.5-7.2.[11][12]
Step 2: Conjugation to Amine-Containing Molecule A
-
pH Adjustment: Immediately before adding the amine-containing molecule, the pH of the reaction may be raised to 7.2-7.5 for optimal amine coupling.[11][12] This can be done by adding the activated linker to Molecule A dissolved in the Coupling Buffer (PBS, pH 7.2-7.5).
-
Conjugation: Add Molecule A to the activated linker solution. A molar ratio of 10-20 fold excess of the linker-NHS ester to Molecule A is often a good starting point.
-
Incubation: React for 2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis, exchanging the buffer to the Coupling Buffer (PBS, pH 7.2-7.5). This yields Molecule A-PEG8-Maleimide.
Step 3: Conjugation to Thiol-Containing Molecule B
The maleimide group reacts specifically with free sulfhydryl groups to form a stable thioether bond. This reaction is most efficient at pH 6.5-7.5.[4]
-
Preparation: Ensure Molecule B is in the Coupling Buffer (PBS, pH 7.2-7.5). If any disulfide bonds need to be cleaved to expose the thiol, pre-treat Molecule B with a reducing agent like TCEP, but ensure any excess reducing agent that contains a thiol (like DTT) is removed before adding the maleimide-activated molecule.
-
Conjugation: Add the purified Molecule A-PEG8-Maleimide conjugate to the solution of Molecule B. A 10- to 20-fold molar excess of the maleimide-containing molecule over the thiol-containing molecule is recommended to drive the reaction to completion.[9]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[9]
-
Final Purification: The final conjugate (Molecule A-PEG8-Molecule B) can be purified from unreacted components using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.
Reaction Pathways and Workflows
The utility of Mal-amido-PEG8-acid lies in its ability to facilitate controlled, sequential reactions.
Orthogonal Conjugation Workflow
Caption: Orthogonal workflow for bioconjugation using Mal-amido-PEG8-acid.
Core Chemical Reactions
References
- 1. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. broadpharm.com [broadpharm.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
